molecular formula C10H11BrN4O B13888524 1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13888524
M. Wt: 283.12 g/mol
InChI Key: OYZQURHPTGJEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group and the bromine atom further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

The synthesis of 1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step procedures that include cyclocondensation, cycloaddition, and oxidative cyclization reactions The starting materials are often readily available heterocyclic precursorsThe bromine atom can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction of the imidazo[1,5-a]pyrazine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the oxolan-3-yl group can influence the compound’s binding affinity and specificity. The pathways involved in its mechanism of action could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrN4O

Molecular Weight

283.12 g/mol

IUPAC Name

1-bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C10H11BrN4O/c11-8-7-9(12)13-2-3-15(7)10(14-8)6-1-4-16-5-6/h2-3,6H,1,4-5H2,(H2,12,13)

InChI Key

OYZQURHPTGJEGD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.